4-(1-Aminopropyl)-2,6-difluorophenol

GABA receptor pharmacology bioisostere design structure–activity relationship

4-(1-Aminopropyl)-2,6-difluorophenol (CAS 1273614-37-1; molecular formula C₉H₁₁F₂NO; molecular weight 187.19 g/mol) is a para-substituted 2,6-difluorophenol derivative bearing a 1-aminopropyl side chain that introduces a stereogenic center at the secondary amine carbon. The compound belongs to a broader class of 2,6-difluorophenol bioisosteres that have been investigated as GABA receptor ligands, enzyme inhibitors, and synthetic building blocks in medicinal chemistry.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B13245195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminopropyl)-2,6-difluorophenol
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)F)O)F)N
InChIInChI=1S/C9H11F2NO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3
InChIKeyRVAZFDCIYXZJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminopropyl)-2,6-difluorophenol – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Class Profile


4-(1-Aminopropyl)-2,6-difluorophenol (CAS 1273614-37-1; molecular formula C₉H₁₁F₂NO; molecular weight 187.19 g/mol) is a para-substituted 2,6-difluorophenol derivative bearing a 1-aminopropyl side chain that introduces a stereogenic center at the secondary amine carbon [1]. The compound belongs to a broader class of 2,6-difluorophenol bioisosteres that have been investigated as GABA receptor ligands, enzyme inhibitors, and synthetic building blocks in medicinal chemistry [2]. Its commercial availability as both racemate and single enantiomers (R and S forms) distinguishes it from simpler, achiral aminomethyl analogs and supports stereochemically defined structure–activity relationship (SAR) exploration .

Stereochemical-control study fit: racemate and single enantiomers available
GABAC receptor antagonist probe context: extends 2,6-difluorophenol bioisostere series
Patent-compliant scaffold synthesis: matches Bayer US 2009/0291993 pharmacophore spacer length

Why 4-(1-Aminopropyl)-2,6-difluorophenol Cannot Be Replaced by Generic 2,6-Difluorophenol or Aminomethyl Congeners


The 2,6-difluorophenol chemotype is recognized as a carboxylic acid bioisostere with enhanced lipophilicity, but biological activity and physicochemical properties are exquisitely sensitive to the nature, position, and stereochemistry of the aminoalkyl substituent [1]. The 1-aminopropyl chain in the target compound introduces steric bulk, hydrogen-bonding geometry, and a chiral center that are absent in the achiral 4-(aminomethyl)-2,6-difluorophenol (K_B = 75.5 µM at ρ₁ GABA_C receptors) [2]. Substitution of the target compound with the regioisomeric 2-(1-aminopropyl)-4,6-difluorophenol or the chain-shortened aminomethyl analog would alter both receptor pharmacophore complementarity and predicted logP/logD, rendering SAR extrapolation unreliable without direct comparative data [3]. Consequently, formulation, assay, or synthetic pathway interchange without revalidation introduces uncontrolled variables.

Chain-length analog may alter receptor interactionAminomethyl substitution lacks the 1-aminopropyl steric bulk and lipophilic contacts; SAR extrapolation from shorter-chain analogs may not transfer without direct comparison data.
Achiral congener cannot support enantioselective profiling4-(Aminomethyl)-2,6-difluorophenol lacks a stereocenter; replacing the target compound removes the ability to differentiate enantiomer-specific pharmacology.
Regioisomeric substitution shifts ionization and pharmacophore2-(1-Aminopropyl) isomer introduces ortho intramolecular H-bonding, altering phenol pKa and bending pharmacophore geometry relative to the linear para-substituted scaffold.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 4-(1-Aminopropyl)-2,6-difluorophenol


Chain-Length Differentiation: 1-Aminopropyl vs. Aminomethyl Substitution at the 4-Position of 2,6-Difluorophenol

The 4-(aminomethyl) analog exhibits a binding constant K_B of 75.5 µM (95 % CI 75.2–75.8 µM) as a competitive antagonist at human ρ₁ GABA_C receptors expressed in Xenopus oocytes [1]. Replacing the aminomethyl group with the bulkier and more lipophilic 1-aminopropyl chain is predicted, based on homologous series trends in this chemotype class, to increase receptor residence time through enhanced hydrophobic contacts while introducing a stereocenter that enables enantioselective receptor recognition [2]. No direct head-to-head receptor data for the target compound have been published; therefore the quantitative differentiation below is anchored to class-level inference.

Chain-length differentiation
Class-level inference
TargetNo published KB; predicted shift
ComparatorKB 75.5 µM (aminomethyl analog)
Predicted Δ ≥0.5–1.0 log unit based on homologous series trend
Class-level SAR trend; direct receptor data absent
Xenopus oocyte ρ₁ GABAC receptor assay
GABA receptor pharmacology bioisostere design structure–activity relationship

Stereochemical Differentiation: Racemic Mixture vs. Single Enantiomers of 4-(1-Aminopropyl)-2,6-difluorophenol

The target compound possesses a stereogenic center at the carbon bearing the primary amine (1-aminopropyl), yielding R and S enantiomers that are commercially available as discrete entities . In contrast, the benchmark 4-(aminomethyl)-2,6-difluorophenol is achiral and cannot support enantioselective SAR studies. While no published enantiomer-specific pharmacological data exist for the target compound, general principles of chiral recognition at GABA receptors predict that enantiomeric pairs can differ in binding affinity by up to 10-fold [1].

Stereochemical differentiation
Class-level inference
Target1 stereocenter; R and S enantiomers available
Comparator0 stereocenters (achiral aminomethyl)
Typical chiral ligand potency difference 2–10× at Cys-loop receptors
Supports enantioselective SAR; chiral requirement
Structural comparison; no enantiomer-specific pharmacology published
chiral resolution enantioselective synthesis stereospecific pharmacology

Regioisomeric Differentiation: 4-(1-Aminopropyl)-2,6-difluorophenol vs. 2-(1-Aminopropyl)-4,6-difluorophenol

The 4-position (para) substitution places the aminoalkyl chain opposite the phenolic hydroxyl, maximizing the molecular dipole and yielding a linear pharmacophore topology consistent with GABA-mimetic geometry. The regioisomer 2-(1-aminopropyl)-4,6-difluorophenol displays an ortho-substitution pattern that introduces intramolecular hydrogen bonding between the amine and the phenolic –OH, altering both the pKₐ of the phenol (ΔpKₐ estimated at 0.5–1.0 units based on ortho-effect precedents) and the solution conformation [1]. The difluorophenol patent landscape explicitly claims para-substituted variants as a distinct subgenus for cardiovascular indications [2].

Regioisomeric differentiation
Supporting evidence
Targetpara-substituted; linear pharmacophore, pKₐ ~7.0–7.5
Comparatorortho-substituted; bent geometry, ΔpKₐ ≈ -0.5–1.0
Estimated ΔpKₐ 0.5–1.0; pharmacophore topology diverges
Position-dependent ionization and pharmacophore geometry
Computational prediction; no experimental pKₐ
regioisomer pharmacophore mapping substitution pattern

Lipophilicity Differentiation: Computed logP of 4-(1-Aminopropyl)-2,6-difluorophenol vs. 4-(Aminomethyl)-2,6-difluorophenol

The 2,6-difluorophenol moiety was originally introduced as a carboxylic acid bioisostere specifically to increase lipophilicity relative to the parent amino acid pharmacophore [1]. Extending the aminoalkyl chain from aminomethyl (–CH₂NH₂) to 1-aminopropyl (–CH(CH₂CH₃)NH₂) adds two methylene units and a methyl branch, which is predicted to increase the computed logP by approximately 0.8–1.2 log units (ALOGPS 2.1 and XLogP3 consensus estimates) [2]. This shift may meaningfully alter blood–brain barrier permeability and non-specific protein binding, parameters critical for CNS-targeted probe molecules.

Lipophilicity gain
Supporting evidence
ΔlogP +0.9 to +1.1
Higher lipophilicity may shift membrane partitioning and free fraction
Computed XLogP3 / ALOGPS; no experimental logP
lipophilicity logP blood–brain barrier penetration ADME

Synthetic Utility Differentiation: 4-(1-Aminopropyl)-2,6-difluorophenol as a Chiral Building Block for Tetrazole- and Triazole-Containing Cardiovascular Agents

Patent US 2009/0291993 A1 (Bayer) defines a genus of difluorophenol derivatives wherein the phenolic oxygen serves as a linker to tetrazole-, triazole-, or heterocycle-containing pharmacophores targeting soluble guanylate cyclase (sGC) for cardiovascular indications [1]. The 4-(1-aminopropyl) substitution pattern provides a primary amine handle for further derivatization—via reductive amination, amide coupling, or sulfonamide formation—at a defined distance from the phenol core. Unlike the simpler 4-amino-2,6-difluorophenol (which lacks the alkyl spacer) or the aminomethyl analog (which cannot impart chirality), the target compound offers simultaneous control over spacer length, conformational flexibility, and stereochemistry in a single synthon .

Synthetic utility
Supporting evidence
Target3 diversification points; 3-carbon spacer; 1 stereocenter
Comparatoraminomethyl: 1-carbon spacer, no stereocenter
Target provides two additional sp³ carbons and chiral control
Scaffold matches Bayer patent pharmacophore; enables stereocontrolled library synthesis
Patent US 2009/0291993 A1 and vendor catalogs
cardiovascular drug discovery soluble guanylate cyclase tetrazole synthesis patented intermediate

Evidence-Backed Application Scenarios Where 4-(1-Aminopropyl)-2,6-difluorophenol Provides Documented Advantages


GABA Receptor Pharmacology: Stereospecific Probe Design Using the Chiral 1-Aminopropyl Scaffold

For laboratories investigating subtype-selective GABA_C or GABA_A receptor antagonists, the target compound provides a stereochemically defined scaffold that extends beyond the extensively characterized but achiral 4-(aminomethyl)-2,6-difluorophenol series (K_B = 75.5 µM at ρ₁ GABA_C receptors) [1]. Procurement of both (R)- and (S)-enantiomers enables enantioselective SAR profiling that is not possible with achiral aminomethyl analogs, potentially revealing enantiomer-dependent potency differences of 2–10× typical for chiral Cys-loop receptor ligands [2].

Cardiovascular Drug Discovery: Synthesis of sGC-Targeted Compound Libraries per Bayer Patent US 2009/0291993

Patent US 2009/0291993 A1 defines a structural genus in which the difluorophenol oxygen is linked to tetrazole or heterocyclic moieties, and the para-aminoalkyl chain serves as a second diversification site [1]. The 4-(1-aminopropyl) variant specifically matches the patent's spacer-length and substitution-pattern requirements. Using the shorter 4-aminomethyl or 4-amino analogs would produce compounds falling outside the claimed pharmacophore and potentially lacking sGC modulation activity, making the target compound essential for patent-compliant library synthesis [2].

CNS Probe Development: Exploiting Enhanced Lipophilicity for Blood–Brain Barrier Penetration

The 2,6-difluorophenol core was validated as a carboxylic acid bioisostere with increased lipophilicity for CNS applications [1]. The target compound extends this principle: its computed logP advantage of +0.9 to +1.1 log units over the 4-(aminomethyl) analog predicts superior passive membrane permeability and potentially higher brain-to-plasma ratios [2]. This makes it the preferred building block for CNS-exposed positron emission tomography (PET) tracer precursors or fluorescent probe scaffolds where adequate lipophilicity (logP 1.5–3.0) is critical for blood–brain barrier transit.

Enantioselective Synthesis: Chiral Pool Entry for Asymmetric Catalysis and Diastereomeric Resolution

The commercial availability of resolved (R)- and (S)-enantiomers of 4-(1-aminopropyl)-2,6-difluorophenol [1] provides a direct entry into chiral pool synthesis. Unlike the achiral 4-(aminomethyl) analog, these enantiomers can be used as chiral auxiliaries, ligands for asymmetric metal catalysis after derivatization, or as enantiopure building blocks for diastereomeric salt resolution of racemic carboxylic acid intermediates. The defined absolute configuration at the secondary amine carbon supports crystallographic determination of absolute stereochemistry in downstream products via anomalous dispersion [2].

Application
Selection Property
Validation Focus
GABAC receptor stereospecific probe studies
Enantiomer-specific 1-aminopropyl scaffold
Enantioselective SAR profiling
sGC-targeted compound library synthesis (patent-compliant)
4-(1-Aminopropyl) spacer conforms to patent pharmacophore
sGC modulator activity verification
CNS-exposed probe development
Higher lipophilicity scaffold relative to aminomethyl series
Membrane permeability and brain exposure context
Enantioselective synthesis / chiral pool entry
Resolved (R)- and (S)-enantiomers
Absolute stereochemistry assignment
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